

SCH772984 structure activity relationship

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Compound Focus: SCH772984

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Mechanism of Action and Structural Biology

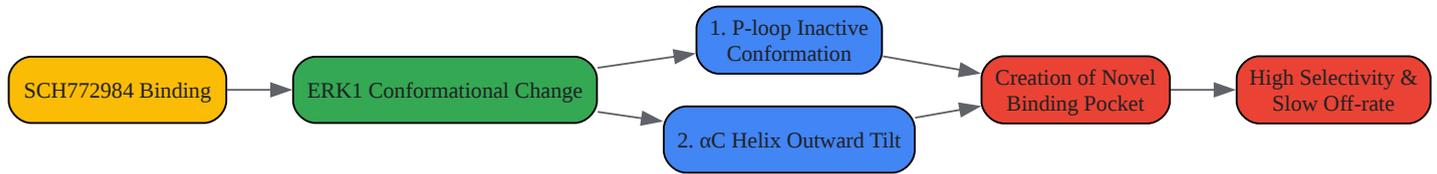
SCH772984 exhibits a dual mechanism of action, functioning as both an ATP-competitive inhibitor and an allosteric modulator that blocks ERK activation by MEK [1].

Structural Mechanism and Selectivity

The high selectivity of **SCH772984** for ERK1/2 over other kinases is due to a unique inhibitor-induced binding pocket.

- **Novel Binding Pocket:** **SCH772984** binding induces a conformational change in ERK1, creating a previously unknown binding pocket that accommodates the piperazine-phenyl-pyrimidine moiety of the compound [2].
- **Structural Changes:** This new pocket is created by an inactive conformation of the phosphate-binding loop (P-loop) and an outward tilt of the α C helix [2].
- **Distinct Binding Mode:** This induced fit mechanism results in a binding mode distinct from the canonical Type I binding modes observed with other kinases, which is the basis for its remarkable selectivity [2].
- **Slow Binding Kinetics:** The unique binding mode is associated with slow binding kinetics, both in vitro and in cells, which may contribute to prolonged on-target activity [2].

The diagram below illustrates the conformational changes in ERK1 induced by **SCH772984** that lead to its high selectivity.



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Quantitative Biological Activity Profile

SCH772984 demonstrates potent enzyme inhibition and robust cellular activity across various assay systems. The table below summarizes key quantitative data from biochemical and cellular studies.

Assay Type	Experimental Model	Key Metrics (IC ₅₀ /EC ₅₀)	Observations & Context
Enzyme Inhibition [3]	Cell-free, recombinant human ERK1	IC ₅₀ = 4 nM	ATP-competitive inhibitor; high specificity (≤10% inhibition of 30+ other kinases at 10 μM) [3]
Enzyme Inhibition [3] [4]	Cell-free, recombinant human ERK2	IC ₅₀ = 1 nM	ATP-competitive inhibitor; high specificity (≤10% inhibition of 30+ other kinases at 10 μM) [3] [4]
Cellular Proliferation [3]	BRAF V600E mutant lines (HCT116, Colo205, A375)	IC ₅₀ = 0.05 - 0.2 μM	72-hour MTT assay; demonstrates potency in BRAF mutant context [3]
Cellular Proliferation [3]	MEK inhibitor-resistant lines (A375R, Colo205R)	IC ₅₀ = 0.08 - 0.15 μM	Maintains potency where upstream MEK inhibitors fail (IC ₅₀ >5 μM) [3]
Cytokine Inhibition [5]	LPS-stimulated RAW264.7 macrophages	IC ₅₀ = 0.44 μM (24h)	Inhibits TNFα production; shows potential for anti-inflammatory application [5]

Activity in Cancer Cell Line Panels

Broad profiling reveals **SCH772984** efficacy across multiple cancer genotypes.

- **BRAF-Mutant Tumors:** Approximately **88%** of BRAF-mutant tumor lines (25 tested) were sensitive to **SCH772984**, with EC_{50} values less than 500 nM [3] [6].
- **RAS-Mutant Tumors:** About **49%** of RAS-mutant tumor lines (35 tested) showed sensitivity ($EC_{50} < 500$ nM) [3] [6].
- **Wild-Type Tumors:** Less than **20%** of tumor lines wild-type for both BRAF and RAS (61 tested) were sensitive to **SCH772984**, indicating selectivity for MAPK-pathway-driven cancers [6].

Detailed Experimental Protocols

ERK1/2 Kinase Activity Assay

This protocol measures the direct inhibition of ERK kinase activity by **SCH772984** [3].

- **ERK Activation:** Recombinant human ERK1 or ERK2 is activated by pre-incubation with MEK1 (1:1 molar ratio) in activation buffer (25 mM Tris-HCl pH 7.5, 10 mM $MgCl_2$, 1 mM DTT, 0.1 mM ATP) at **30°C for 60 minutes** [3].
- **Inhibition Reaction:** The activated ERK is mixed with reaction buffer containing serial dilutions of **SCH772984** (e.g., 0.001–10 μM), biotinylated substrate peptide (Kemptide, 0.2 mg/mL), and ATP (10 μM) [3].
- **Incubation and Termination:** The reaction proceeds at **30°C for 30 minutes** and is stopped with 50 mM EDTA [3].
- **Detection:** The phosphorylated substrate is captured on streptavidin-coated plates and detected using a phospho-specific primary antibody and an HRP-conjugated secondary antibody. Absorbance is measured at **450 nm**, and IC_{50} values are calculated via nonlinear regression [3].

Cell Proliferation and Viability Assay (IC_{50} Determination)

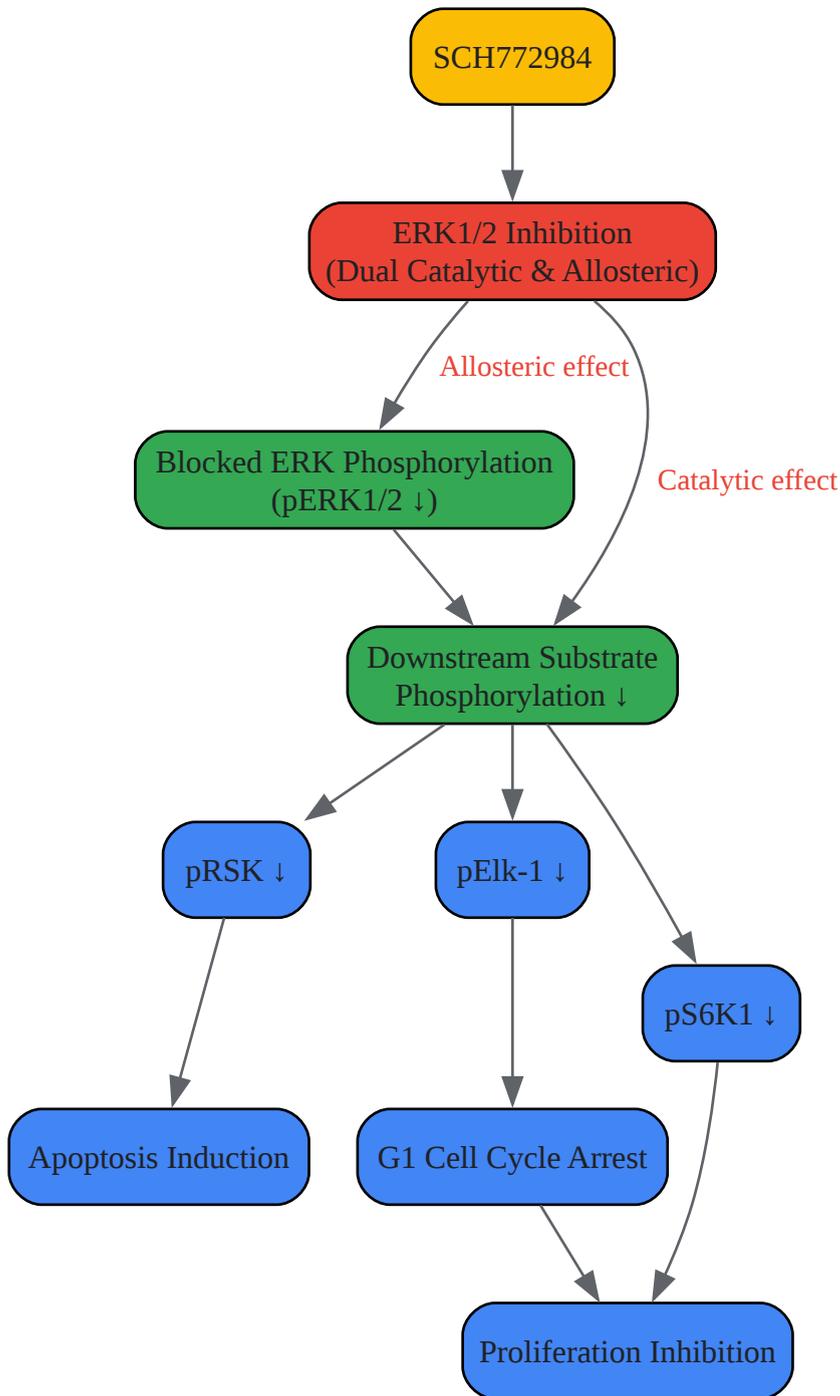
This protocol is used to determine the anti-proliferative effects of **SCH772984** in cultured cell lines [3] [4].

- **Cell Seeding:** Cells are plated in 96-well plates at a density of **4,000 cells per well** and allowed to adhere for 24 hours [3] [4].

- **Compound Treatment:** Cells are treated with **SCH772984** serially diluted in DMSO (e.g., 9-point dilution from 0.001–10 μM) at a final DMSO concentration of **1%** for all concentrations [3] [4].
- **Viability Measurement:** After a set incubation period (e.g., 72 hours or 5 days), cell viability is assessed using assays such as:
 - **CellTiter-Glo Luminescent Assay:** Measures cellular ATP content as a proxy for viability [3] [7].
 - **MTT Assay:** Measures metabolic activity [3].
 - **ViaLight Luminescence Kit:** Specifically measures ATP content [4].
- **Data Analysis:** Dose-response curves are generated, and the **50% inhibitory concentration (IC₅₀)** is calculated [7].

Signaling Pathways and Cellular Phenotypes

SCH772984 treatment leads to specific downstream signaling effects and cellular outcomes. The diagram below summarizes its impact on the MAPK signaling pathway and key cellular phenotypes.



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Key Phenotypic Observations from Literature

- **Cell Cycle Arrest:** Flow cytometric analysis of sensitive melanoma cell lines revealed a **G1 arrest** [7] [6].

- **Apoptosis Induction:** Treatment with **SCH772984** (0.2 μ M, 48 hours) in A375R cells increased the apoptotic cell population from **3.2% (vehicle) to 28.5%**, accompanied by upregulation of cleaved caspase-3 and cleaved PARP [3].
- **Synergy and Overcoming Resistance:**
 - Combining **SCH772984** with the BRAF inhibitor vemurafenib was **synergistic** in a majority of BRAF-mutant melanoma cell lines and significantly **delayed the onset of acquired resistance** in long-term in vitro assays [7] [8].
 - In mice bearing MEK inhibitor-resistant xenografts (A375R), **SCH772984** (50 mg/kg, daily) alone inhibited tumor growth by **55%**, and combination with trametinib enhanced efficacy to **82%** tumor growth inhibition [3].

Therapeutic Potential and Research Applications

Based on the search results, the primary research focus of **SCH772984** is in oncology, with emerging applications in other areas.

- **Oncology:** **SCH772984** is under investigation for **BRAF mutant, NRAS mutant, and wild-type melanoma**, including cases with innate or acquired resistance to BRAF or MEK inhibitors [7] [8]. It also shows activity in **KRAS-mutant pancreatic cancer** models [3] [4].
- **Emerging Applications:** **SCH772984** has been identified in a drug repurposing screen as an effective blocker of **TNF α production in vitro** and improved survival in mouse models of sepsis, suggesting potential **anti-inflammatory and immunomodulatory** applications [5].

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